
Perlapine
Übersicht
Beschreibung
Perlapin ist eine trizyklische Verbindung, die für ihre hypnotischen und sedativen Eigenschaften bekannt ist. Es wird in Japan unter den Markennamen Hypnodin und Pipnodin vermarktet. Perlapin wirkt in erster Linie als potenter Antihistaminika und zeigt auch anticholinerge, antiserotonerge, antiadrenerge und einige antidopaminerge Aktivitäten .
Wissenschaftliche Forschungsanwendungen
DREADD Agonism
Perlapine has been identified as a potent agonist for the hM3Dq DREADD. This receptor is instrumental in chemogenetic studies aimed at understanding neuronal circuits and behaviors. Research indicates that this compound can activate DREADDs at nanomolar concentrations, making it a valuable tool in neuroscience for studying various conditions, including neurodegenerative diseases and psychiatric disorders .
Table 1: Binding Affinities of this compound at Various Receptors
Receptor Type | IC50 (nM) |
---|---|
Dopamine D1 | 198 |
Dopamine D2 | 1803 |
α1-Adrenergic | 19 |
α2-Adrenergic | 4945 |
Serotonin 5-HT2A | 70 |
Comparative Studies with Other Agonists
In comparative studies, this compound has shown similar efficacy to other DREADD agonists like clozapine N-oxide (CNO) but with fewer off-target effects. This characteristic enhances its potential for use in vivo without the complications associated with CNO's back-metabolism to clozapine, which can lead to unwanted side effects .
Case Study: Activation of hM3Dq DREADD
A study demonstrated that this compound effectively stimulated calcium mobilization in cells expressing hM3Dq receptors. The results indicated a pEC50 value of approximately 8.08 ± 0.05, showcasing its potency as a chemogenetic actuator .
Potential Clinical Applications
While this compound is not approved for human use by regulatory agencies such as the Food and Drug Administration or the European Medicines Agency, its pharmacological profile suggests potential applications in treating conditions like schizophrenia or other neuropsychiatric disorders when used in conjunction with DREADD technology. Its ability to selectively activate specific neuronal pathways opens avenues for targeted therapies .
Vorbereitungsmethoden
Perlapin kann durch verschiedene synthetische Wege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 6-Chlor-11H-dibenz[b,e]azepin mit 4-Methylpiperazin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid und eine Base wie Kaliumcarbonat. Das Gemisch wird erhitzt, um die Reaktion zu fördern, was zur Bildung von Perlapin führt .
Analyse Chemischer Reaktionen
Perlapin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Perlapin kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion von Perlapin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Perlapin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Piperazinring. Häufige Reagenzien für diese Reaktionen sind Alkylhalogenide und Acylchloride.
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Perlapin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Perlapin wird als Referenzverbindung bei der Untersuchung von trizyklischen Verbindungen und deren Derivaten verwendet.
Biologie: Perlapin wird in der Forschung zu seinen Auswirkungen auf Neurotransmitterrezeptoren verwendet, insbesondere zu seinen antihistaminischen und antiserotonergen Aktivitäten.
Medizin: Perlapin wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Schlafstörungen und seine sedativen Eigenschaften untersucht.
Industrie: Perlapin wird bei der Entwicklung neuer Pharmazeutika und als Ligand bei der Untersuchung von Designer-Rezeptoren verwendet, die ausschließlich durch Designer-Drogen (DREADDs) aktiviert werden
Wirkmechanismus
Perlapin entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit verschiedenen Neurotransmitterrezeptoren. Es wirkt als potenter Antagonist an Histamin-H1-Rezeptoren, was zu seinen antihistaminischen und sedativen Eigenschaften beiträgt. Darüber hinaus besitzt Perlapin anticholinerge, antiserotonerge und antiadrenerge Aktivitäten, die seine sedativen Wirkungen weiter verstärken. Die Verbindung zeigt auch einige antidopaminerge Aktivität, obwohl sie eine relativ geringe Affinität zu Dopamin-D2-Rezeptoren hat .
Wirkmechanismus
Perlapine exerts its effects primarily through its interaction with various neurotransmitter receptors. It acts as a potent antagonist at histamine H1 receptors, which contributes to its antihistaminic and sedative properties. Additionally, this compound has anticholinergic, antiserotonergic, and antiadrenergic activities, which further enhance its sedative effects. The compound also exhibits some antidopaminergic activity, although it has relatively weak affinity for dopamine D2 receptors .
Vergleich Mit ähnlichen Verbindungen
Perlapin ist chemisch mit mehreren anderen trizyklischen Verbindungen verwandt, darunter:
- Clotiapin
- Clozapin
- Fluperlapin
- Loxapin
- Tilozepin
Obwohl diese Verbindungen strukturelle Ähnlichkeiten aufweisen, ist Perlapin einzigartig in seiner Kombination aus antihistaminischen, anticholinergen, antiserotonergen und antiadrenergen Aktivitäten. Im Gegensatz zu einigen seiner Verwandten gilt Perlapin aufgrund seiner geringen Affinität zu Dopamin-D2-Rezeptoren nicht als wirksames Antipsychotikum .
Biologische Aktivität
Perlapine, also known as NSC291840, is a synthetic compound primarily recognized for its role as a potent agonist for muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It has gained attention in pharmacological research due to its potential applications in neurobiology, particularly in the study of neurodegenerative diseases and psychiatric disorders.
- Chemical Name : 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine
- Molecular Formula : C19H21N3
- Molecular Weight : 291.4 g/mol
- CAS Number : 1977-11-3
- Purity : >98%
- Appearance : White solid
- Solubility : Soluble in DMSO (50 mM)
Pharmacological Activity
This compound has been characterized as an effective agonist for several muscarinic DREADDs, particularly hM3Dq, hM1Dq, and hM4Di. The following table summarizes its biological activity:
Receptor Type | pEC50 Value |
---|---|
hM1Dq | 8.38 |
hM3Dq | 8.08 |
hM4Di | 7.27 |
These values indicate that this compound exhibits high potency at these receptors, making it a valuable tool for chemogenetic studies .
This compound operates through the activation of G protein-coupled receptors (GPCRs), specifically targeting the Gq family of DREADDs. Its mechanism involves:
- Calcium Mobilization : this compound stimulates calcium mobilization in cells expressing hM3Dq, which is crucial for various cellular signaling pathways.
- Selective Activation : It shows over 10,000-fold selectivity for hM3Dq compared to wild-type receptors, minimizing off-target effects .
Study on Pharmacokinetics
A comparative study on the pharmacokinetic properties of this compound versus other DREADD agonists revealed that this compound demonstrated favorable brain penetration and stability. Intraperitoneal administration resulted in measurable plasma levels without back-metabolism to clozapine, a common issue with other agonists like CNO .
Neurobiological Implications
Research has indicated that this compound can be utilized to dissect signaling pathways relevant to neurodegenerative diseases and schizophrenia. Its ability to selectively activate specific DREADDs allows researchers to manipulate neuronal activity with precision, providing insights into disease mechanisms and potential therapeutic targets .
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048758 | |
Record name | Perlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-11-3 | |
Record name | Perlapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perlapine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PERLAPINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERLAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.